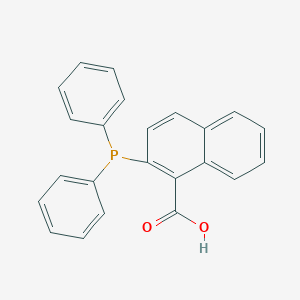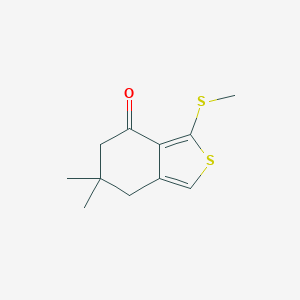
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one, also known as DMDB, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. DMDB is a versatile compound that has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one exerts its biological activities through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to possess free radical scavenging activity, which helps to prevent oxidative damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to possess various biochemical and physiological effects. It has been shown to decrease the level of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which help to protect cells from oxidative damage. Additionally, 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to decrease the level of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), which are indicators of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has several advantages as a research tool. It is a stable compound that can be easily synthesized with high yields. It has also been shown to possess various biological activities, which make it a promising candidate for the development of new drugs. However, there are also some limitations to using 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one in lab experiments. For example, its solubility in water is low, which can make it difficult to administer in vivo. Additionally, its toxicity profile has not been extensively studied, which makes it important to exercise caution when using 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one in experiments.
Direcciones Futuras
There are several future directions for the study of 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one. One area of interest is its potential application in the treatment of cancer. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to possess anticancer properties, and further studies are needed to determine its efficacy against different types of cancer. Another area of interest is its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to possess neuroprotective properties, and further studies are needed to determine its potential as a therapeutic agent. Finally, there is a need for further studies to determine the toxicity profile of 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one and its potential side effects in vivo.
Conclusion:
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. It possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been shown to exert its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and the scavenging of free radicals. While 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has several advantages as a research tool, there are also some limitations to its use. Further studies are needed to determine its potential as a therapeutic agent in various diseases and to determine its toxicity profile in vivo.
Métodos De Síntesis
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one can be synthesized using various methods, including the reaction of 2-bromo-4,6-dimethylthiophenol with 2-methylthioacetophenone in the presence of a base such as potassium carbonate. Another method involves the reaction of 4,6-dimethyl-2-(methylthio)phenol with 2-acetylthiophene in the presence of a base such as sodium hydride. Both methods result in the formation of 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one with high yields.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one has also been shown to possess antioxidant properties, which make it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS2/c1-11(2)4-7-6-14-10(13-3)9(7)8(12)5-11/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIRDYZTVBKCEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CSC(=C2C(=O)C1)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384858 |
Source


|
| Record name | 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one | |
CAS RN |
172516-40-4 |
Source


|
| Record name | 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

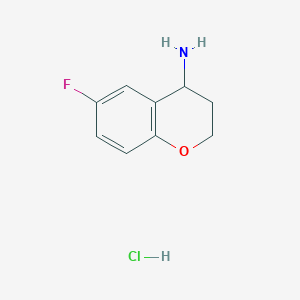
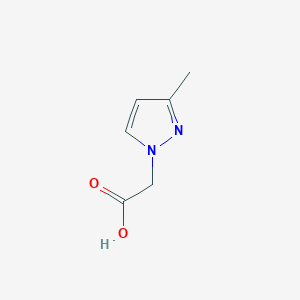
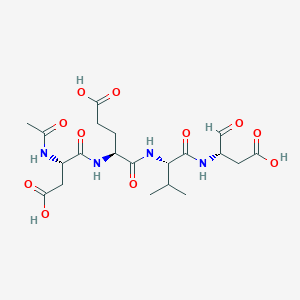
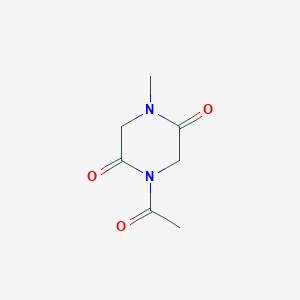
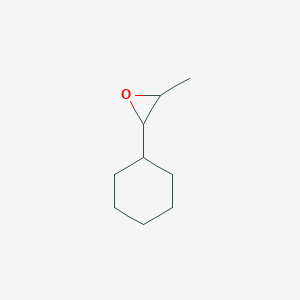
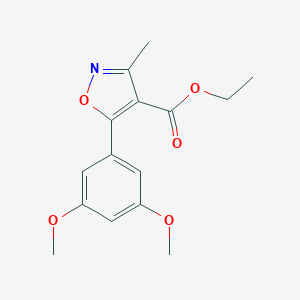
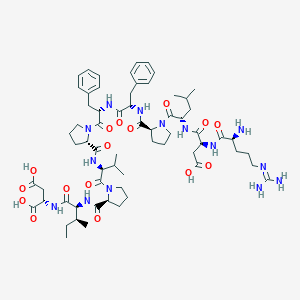
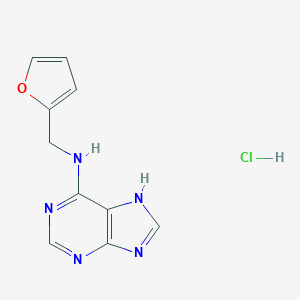
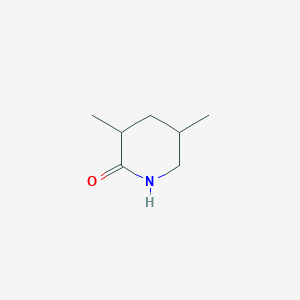
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
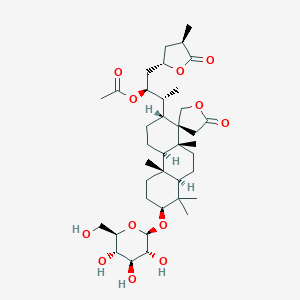
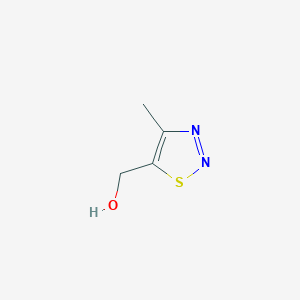
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
